molecular formula C13H17BrN2 B13144891 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Cat. No.: B13144891
M. Wt: 281.19 g/mol
InChI Key: RTZZHLPMPIGRBI-UHFFFAOYSA-N
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Description

1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] is a synthetic compound characterized by its unique spirocyclic structureThe molecular formula of 1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] is C13H17BrN2, and it has a molecular weight of 281.19 g/mol .

Preparation Methods

The synthesis of 1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] typically involves the reaction of 5-bromoindoline with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines or thiols under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:

    5-Bromo-1’-methylspiro[indoline-3,4’-piperidine]: Similar in structure but lacks the methyl group at the 1’ position.

    Spiro[indoline-3,4’-piperidine]: Lacks both the bromine and methyl groups, resulting in different chemical properties and reactivity.

The uniqueness of 1’-Methyl-spiro-[5-bromoindoline-3,4’-piperidine] lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2/c1-16-6-4-13(5-7-16)9-15-12-3-2-10(14)8-11(12)13/h2-3,8,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZZHLPMPIGRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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